![molecular formula C14H22N2O B2522883 1-[3-(2-Methoxyphenyl)propyl]piperazine CAS No. 59214-22-1](/img/structure/B2522883.png)

1-[3-(2-Methoxyphenyl)propyl]piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

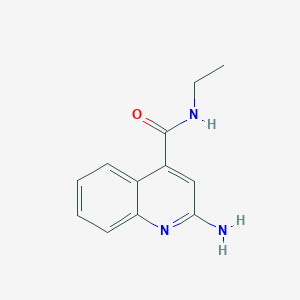

1-[3-(2-Methoxyphenyl)propyl]piperazine is a piperazine derivative . It is an analytical reference standard categorized as a piperazine . This compound is an inhibitor of the human α1β2γ2 GABAA receptor .

Synthesis Analysis

There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene . Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 1-[3-(2-Methoxyphenyl)propyl]piperazine can be found in various chemical databases .Chemical Reactions Analysis

1-[3-(2-Methoxyphenyl)propyl]piperazine can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction . It can also be used to prepare cyclic amine substituted Tröger’s base derivatives .Applications De Recherche Scientifique

Antihypertensive Drug Development

Urapidil, an important drug for treating essential hypertension and hypertensive emergencies, is synthesized using MPP as a key raw material . Urapidil acts as an α-blocker, effectively lowering peripheral blood pressure without affecting heart rate or intracranial blood pressure. Its unique mechanism also prevents reflex tachycardia in patients. Urapidil is available in various dosage forms, including injections, oral capsules, and eye drops.

5-HT1A Receptor Activation

MPP can cross the blood–brain barrier and activate the 5-HT1A receptor, contributing to central antihypertensive activity . This property makes it valuable for managing hypertensive crises and perioperative hypertension.

Radiolabeling for Imaging Agents

Researchers have synthesized several MPP derivatives for potential use as 5-HT1A receptor imaging agents. These derivatives were radiolabeled with technetium-99m (99mTc) cores, demonstrating promise in molecular imaging studies .

Forensic Applications

MPP serves as an analytical reference standard in forensic research . Its characterization and detection play a crucial role in forensic investigations.

Mécanisme D'action

Target of Action

The primary target of 1-[3-(2-Methoxyphenyl)propyl]piperazine is the 5HT-1A receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a neurotransmitter that regulates mood, appetite, and sleep. The compound can cross the blood-brain barrier and activate this receptor .

Mode of Action

1-[3-(2-Methoxyphenyl)propyl]piperazine interacts with its target, the 5HT-1A receptor, by forming a bond between the tertiary amine of the piperazine and the Asp116 residue of the receptor . This interaction results in the activation of the receptor, leading to an increase in serotonin neurotransmission.

Pharmacokinetics

The compound’s ability to cross the blood-brain barrier suggests that it is well absorbed and distributed in the body

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[3-(2-methoxyphenyl)propyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-17-14-7-3-2-5-13(14)6-4-10-16-11-8-15-9-12-16/h2-3,5,7,15H,4,6,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUFFOIPDGYYLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCCN2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2522801.png)

![8-(3,4-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2522806.png)

![ethyl 2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoate](/img/structure/B2522807.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2522809.png)

![3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride](/img/structure/B2522815.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2522822.png)